Bis[4-(4-chlorophenoxy)phenyl] sulfone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
78278-96-3 |
|---|---|
Molecular Formula |
C24H16Cl2O4S |
Molecular Weight |
471.4 g/mol |
IUPAC Name |
1-(4-chlorophenoxy)-4-[4-(4-chlorophenoxy)phenyl]sulfonylbenzene |
InChI |
InChI=1S/C24H16Cl2O4S/c25-17-1-5-19(6-2-17)29-21-9-13-23(14-10-21)31(27,28)24-15-11-22(12-16-24)30-20-7-3-18(26)4-8-20/h1-16H |
InChI Key |
CWGUOWYPSBPGPD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for Bis 4 4 Chlorophenoxy Phenyl Sulfone
Direct Synthesis Strategies for Bis[4-(4-chlorophenoxy)phenyl] Sulfone
Direct synthesis approaches aim to construct the target molecule from readily available precursors in a limited number of steps. The primary methods involve the reaction of an activated sulfonyl source with an aromatic substrate, or the direct condensation of precursors that form the diaryl sulfone structure.
Exploration of Optimal Precursors and Reaction Conditions
The synthesis of this compound, also known as 4,4′-dichlorodiphenyl sulfone (DCDPS), is commonly achieved through the sulfonation of chlorobenzene (B131634). wikipedia.org One prominent method involves reacting chlorobenzene with sulfuric acid at high temperatures, typically between 200°C and 250°C. google.comgoogle.com To enhance the reaction's efficiency, condensing agents are often employed. google.com
Another direct route utilizes a mixture of sulfur trioxide and dimethyl sulfate (B86663) with chlorobenzene. prepchem.com In one iteration of this process, chlorobenzene, dimethyl sulfate, and sulfur trioxide were continuously fed into a packed glass tube reactor heated to 70°C. prepchem.com A variation involves recycling the reaction mixture through the reactor to improve conversion before precipitation. prepchem.com A process using trifluoroacetic anhydride (B1165640) (TFAA) as a dehydrating agent with chlorobenzene and sulfuric acid has also been reported, demonstrating high yields. google.com
The selection of precursors and conditions is critical for driving the reaction towards the desired product and minimizing side reactions. High temperatures are generally necessary to overcome the activation energy of the reaction. google.comgoogle.com
| Precursors | Reaction Conditions | Catalyst/Agent | Reference |
| Chlorobenzene, Sulfuric Acid | 200-250°C | Condensing Agent (e.g., Boric Acid) | google.comgoogle.com |
| Chlorobenzene, Sulfur Trioxide, Dimethyl Sulfate | 70°C, Packed column reactor | None specified | prepchem.com |
| Chlorobenzene, Sulfuric Acid | Not specified | Trifluoroacetic Anhydride (TFAA) | google.com |
Purification Techniques and Yield Enhancement in Target Synthesis
Achieving high purity of this compound is crucial, particularly for its use as a monomer in the production of high-performance polymers like polysulfones. google.com Various techniques are employed to purify the crude product obtained from synthesis. Common methods include selective washing with a suitable solvent, fractional crystallization, and centrifugation to separate the desired sulfone from unreacted starting materials and by-products. google.com
In a synthesis involving chlorobenzene, dimethyl sulfate, and sulfur trioxide, purification was accomplished by precipitating the effluent reaction mixture in dilute sulfuric acid. prepchem.com This process yielded the target compound with 97% purity and a 91% yield. prepchem.com The use of condensing agents like boric acid or trifluoromethanesulfonic acid in the direct reaction of chlorobenzene and sulfuric acid is a key strategy for improving both selectivity and the space-time yield of the process. google.com Similarly, the addition of trifluoroacetic anhydride as a dehydrating agent has been shown to result in excellent yields. google.com
Friedel-Crafts Chemistry in the Context of Diaryl Sulfone Synthesis
The Friedel-Crafts reaction is a cornerstone of aromatic chemistry and a principal method for synthesizing diaryl sulfones. This electrophilic aromatic substitution typically involves the reaction of an arene with a sulfonyl halide or sulfonic anhydride, catalyzed by a Lewis acid. google.comrsc.org
One of the most established methods for preparing this compound is the Friedel-Crafts reaction between 4-chlorobenzenesulfonyl chloride and chlorobenzene. google.comgoogle.com
Mechanistic Studies of Chlorobenzene Sulfonylation with Activated Sulfonating Agents
The sulfonylation of chlorobenzene is an electrophilic aromatic substitution reaction. When using fuming sulfuric acid (H₂SO₄ + SO₃), sulfur trioxide (SO₃) typically acts as the electrophile. aakash.ac.in In aqueous sulfuric acid, the sulfonating entity can be H₂S₂O₇ at high concentrations. researchgate.net The reaction proceeds via an S_E_2 mechanism, involving the attack of the electrophile on the electron-rich aromatic ring of chlorobenzene to form a resonance-stabilized carbocation intermediate, known as a σ-complex or arenium ion. aakash.ac.inresearchgate.net This step is generally the slow, rate-determining step. aakash.ac.in Subsequently, a base (such as HSO₄⁻) removes a proton from the σ-complex, restoring aromaticity and yielding the sulfonic acid product. aakash.ac.inresearchgate.net
When chlorosulfonic acid is used at lower temperatures, an equilibrium can generate the electrophile SO₂Cl⁺, which then reacts with the aromatic ring in a typical electrophilic aromatic substitution pathway. stackexchange.com Kinetic studies on the sulfonation of chlorobenzene in nitromethane (B149229) have shown the reaction to be second order with respect to SO₃, suggesting a complex mechanism likely involving sulfonic anhydrides as intermediates. core.ac.uk
Catalyst Selection and Optimization for Selectivity and Efficiency (e.g., Boric Acid, Trifluoromethanesulfonic Acid)
Catalyst choice is pivotal in Friedel-Crafts sulfonylation to enhance reaction rates and control selectivity. While classic Lewis acids like iron(III) chloride (FeCl₃) and aluminum chloride (AlCl₃) are effective, their use can have drawbacks. google.comcore.ac.uk For instance, FeCl₃ can also act as a chlorinating agent at the high temperatures required for the reaction, leading to unwanted by-products. google.com
To circumvent these issues, other catalytic systems have been developed. In the direct synthesis from chlorobenzene and sulfuric acid, agents like boric acid and trifluoromethanesulfonic acid (TfOH) are used as condensing agents or catalysts. google.comgoogle.com Triflic acid has been shown to be an effective catalyst for the synthesis of diaryl sulfones from aryl sulfonyl chlorides and arenes. researchgate.net A patent describes using 5 to 10 mol % of boric acid or 0.05 to 0.5 mol % of trifluoromethanesulfonic acid, based on the amount of sulfuric acid, to improve the reaction. google.com
Solid acid catalysts, such as Fe³⁺-montmorillonite clays (B1170129) and zeolites (like zeolite beta), represent an environmentally friendlier alternative. rsc.org These materials have been successfully used for Friedel-Crafts sulfonylation, with their catalytic activity often linked to a combination of Brønsted and Lewis acid sites. rsc.org A wide array of other catalysts, including various metal oxides and iodine, have also been explored for diaryl sulfone synthesis. google.com
| Catalyst/Agent | Precursors | Key Advantages/Role | Reference |
| Boric Acid | Chlorobenzene, Sulfuric Acid | Acts as a condensing agent, improves selectivity and yield. | google.comgoogle.comgoogle.com |
| Trifluoromethanesulfonic Acid (TfOH) | Chlorobenzene, Sulfuric Acid | Acts as a condensing agent/catalyst, improves selectivity. | google.comgoogle.comresearchgate.netgoogle.com |
| Iron(III) Chloride (FeCl₃) | 4-chlorobenzenesulfonyl chloride, Chlorobenzene | Traditional Lewis acid catalyst. | google.comgoogle.com |
| Solid Acids (e.g., Zeolites, Clays) | Arenes, Sulfonylating Agents | Reusable, eco-friendly, high para-selectivity. | rsc.org |
By-product Analysis and Strategies for Isomer Control
Control over isomer formation is a significant challenge in the synthesis of diaryl sulfones. In the sulfonation of chlorobenzene, the chloro group is an ortho-, para-directing deactivator. aakash.ac.in The major product is the para-substituted isomer, 4-chlorobenzenesulfonic acid, due to the steric hindrance of the bulky sulfonyl group at the ortho position. aakash.ac.in Studies have shown a consistent isomer distribution of approximately 98.8% para, 0.8% ortho, and 0.4% meta when sulfonating chlorobenzene with aqueous sulfuric acid across a wide range of concentrations. researchgate.net
The formation of undesired by-products is another concern. When using iron(III) chloride as a catalyst in the Friedel-Crafts reaction of 4-chlorobenzenesulfonyl chloride with chlorobenzene, significant amounts of dichlorobenzenes can be formed as by-products. google.com These dichlorobenzenes can then react further to form other undesirable sulfone compounds, complicating the purification process. google.com Therefore, catalyst selection is a key strategy for minimizing by-product formation. Using catalysts like boric acid or trifluoromethanesulfonic acid helps to improve selectivity towards the desired bis-(4-chlorophenyl) sulfone. google.com Additionally, ensuring that reactants like sulfonic acid and thionyl chloride are removed before the catalytic step is crucial, as they can deactivate the catalyst or lead to other by-products. google.com
Oxidative Approaches to Aryl Sulfone Formation from Sulfide (B99878) Precursors
The oxidation of a corresponding sulfide precursor, specifically Bis[4-(4-chlorophenoxy)phenyl] sulfide, represents a fundamental and direct pathway to obtaining this compound. This transformation involves the conversion of the thioether linkage to a sulfonyl group. While literature on the specific oxidation of Bis[4-(4-chlorophenoxy)phenyl] sulfide is not prevalent, the oxidation of diaryl sulfides to diaryl sulfones is a well-documented and extensively studied reaction in organic chemistry. organic-chemistry.orgresearchgate.net The process is a stepwise oxidation, typically proceeding through a sulfoxide (B87167) intermediate. researchgate.net Various methods, ranging from catalytic to stoichiometric, have been optimized for this purpose.
Catalytic Oxidation Using Hydrogen Peroxide and Metal Oxides
The use of hydrogen peroxide (H₂O₂) as an oxidant is highly favored due to its environmental benignity, with water being the sole byproduct. However, H₂O₂ often requires activation by a catalyst to achieve efficient oxidation of sulfides to sulfones. organic-chemistry.org Metal oxides and metal-based catalysts are particularly effective for this transformation.
Several metal catalysts have been shown to be effective for the selective oxidation of sulfides to sulfones. Niobium carbide, for example, efficiently catalyzes the oxidation of various sulfides to their corresponding sulfones using 30% hydrogen peroxide, and the catalyst can be recovered and reused. organic-chemistry.org In contrast, tantalum carbide under similar conditions tends to yield the sulfoxide. organic-chemistry.org Vanadyl complexes have also been employed to catalyze the oxidation of sulfides like methyl phenyl sulfide and diphenyl sulfide with H₂O₂. researchgate.net Zirconium-substituted polyoxometalates are another class of highly active catalysts that can rapidly oxidize thioethers with aqueous H₂O₂ at room temperature. researchgate.net
The table below summarizes representative catalytic systems used for the oxidation of model sulfide compounds, illustrating the general conditions applicable to the synthesis of diaryl sulfones.
| Catalyst | Substrate | Oxidant | Solvent | Temp. | Yield (Sulfone) | Ref |
| Niobium Carbide | Thioanisole | 30% H₂O₂ | Methanol | Reflux | 99% | organic-chemistry.org |
| PS-[VIVO(salhis)(acac)] | Methyl Phenyl Sulfide | H₂O₂ | Acetonitrile | RT | >93% Conversion | researchgate.net |
| Zr-K-POM | Thioanisole | H₂O₂ | Acetonitrile | RT | >99% | researchgate.net |
| Tantalum Carbide | Dibenzyl Sulfide | 30% H₂O₂ | Methanol | Reflux | 98% | organic-chemistry.org |
Stoichiometric Oxidation Methods and Their Applications
Stoichiometric oxidation methods provide an alternative to catalytic systems and are widely used in laboratory-scale synthesis. These reagents are often powerful oxidants that can convert sulfides directly to sulfones, sometimes without the isolation of the sulfoxide intermediate.
A common and effective stoichiometric reagent is meta-chloroperbenzoic acid (m-CPBA); using two or more equivalents of m-CPBA typically ensures the complete oxidation of the sulfide to the sulfone. organic-chemistry.org Another approach involves the use of urea-hydrogen peroxide (UHP) in combination with phthalic anhydride in ethyl acetate, which provides a metal-free method for oxidizing sulfides to sulfones. organic-chemistry.org Selectfluor, a fluorinating agent, has also been repurposed as an oxidant. In an aqueous medium, it can mediate the efficient oxidation of sulfides to sulfones at room temperature, using water as the oxygen source. organic-chemistry.org
Development of Green Chemistry Principles in Sulfone Synthesis
Modern synthetic chemistry places a strong emphasis on sustainability and "green" principles. In the context of sulfone synthesis, this translates to the use of non-toxic reagents, recyclable catalysts, and energy-efficient processes.
The use of H₂O₂ or even molecular oxygen (O₂) from the air as the terminal oxidant is a key green strategy, as it avoids the use of hazardous heavy metal oxidants and produces minimal waste. organic-chemistry.org Catalytic systems are central to this approach, enabling the use of these benign oxidants under mild conditions. For instance, the chemoselectivity of sulfide oxidation using O₂/air can be controlled by temperature to favor either the sulfoxide or the sulfone. organic-chemistry.org The development of heterogeneous and recyclable catalysts, such as metal carbides or metals supported on silica, further enhances the green credentials of these methods by simplifying product purification and allowing for catalyst reuse over multiple cycles. organic-chemistry.org
Functionalization and Derivatization Reactions of Sulfone Scaffolds
The this compound molecule, with its multiple aromatic rings and stable sulfonyl group, serves as a robust scaffold for further chemical modification. Functionalization can be targeted at the phenyl rings or the phenoxy rings to synthesize novel derivatives with tailored properties.
Synthesis of Novel this compound Derivatives
While specific literature on the derivatization of this compound is limited, its chemical structure allows for predictable functionalization pathways based on established aromatic chemistry. The aromatic rings, particularly the terminal chlorophenoxy groups, are susceptible to electrophilic aromatic substitution reactions. For example, nitration, halogenation, or Friedel-Crafts acylation could introduce new functional groups onto the molecule, providing handles for further transformations.
Modern methods like direct C–H bond functionalization offer a more efficient route for creating derivatives. Nickel-catalyzed C–H sulfenylation and sulfonylation of benzamide (B126) derivatives, for instance, demonstrate a powerful strategy for forming new C-S and C-SO₂ bonds on an aromatic core, a technique that could potentially be adapted for diaryl ether sulfones. rsc.org Such diversity-oriented syntheses allow for the creation of libraries of functionalized diaryl sulfones from a common precursor. thieme-connect.comthieme-connect.com
Incorporation of Heterocyclic Units and Other Functional Groups
The incorporation of heterocyclic moieties into diaryl sulfone structures is a significant area of research, as it can impart valuable biological or material properties. researchgate.netacs.org Cyclic sulfone compounds, in particular, have gained attention for their potential as active pharmaceutical ingredients. researchgate.net
General strategies for incorporating heterocycles include building the ring system onto the existing sulfone scaffold or coupling a pre-formed heterocycle to it. For example, diaryl sulfides containing N-heterocycles can be synthesized and subsequently oxidized to the corresponding sulfones. acs.org Another advanced approach involves the palladium-catalyzed cross-coupling of heterocyclic allylsulfones, where the sulfone unit acts as a leaving group to facilitate the formation of a new carbon-carbon or carbon-heteroatom bond, demonstrating the versatility of the sulfone scaffold in complex molecule synthesis.
Polymer Science and Advanced Materials Applications of Bis 4 4 Chlorophenoxy Phenyl Sulfone
Bis[4-(4-chlorophenoxy)phenyl] Sulfone as a Monomer in High-Performance Polymer Synthesis
This compound serves as a key building block in the synthesis of advanced thermoplastic polymers. Its unique structure, featuring ether linkages and reactive terminal chlorine atoms activated by the central sulfone group, allows it to be incorporated into polymer chains, imparting desirable properties such as thermal stability and chemical resistance.
Polymerization for Polyethersulfones and Polyetherimides
This monomer is particularly valuable in the synthesis of polyethersulfones (PES). The polymerization occurs through a nucleophilic aromatic substitution reaction where the chloro groups of this compound react with the sodium or potassium salts of bisphenols. This process creates ether linkages, forming the characteristic backbone of PES.
While primarily used for PES, the fundamental chemistry allows for its potential inclusion in polyetherimide (PEI) synthesis. In such cases, it would typically be copolymerized with other monomers containing imide functionalities or precursors. The incorporation of the sulfone and ether linkages from this monomer can modify the properties of the resulting PEI, such as improving its processability or altering its thermal characteristics. The synthesis of PEIs often involves diamine monomers like bis[4-(4-aminophenoxy)phenyl]sulfone (B80366) reacting with dianhydrides. nih.govevitachem.com
Copolymerization Studies with Aromatic Dihalides and Bisphenols
Copolymerization is a key strategy to fine-tune the properties of high-performance polymers. This compound can be copolymerized with other activated aromatic dihalides, such as 4,4′-dichlorodiphenyl sulfone (DCDPS), and a variety of bisphenols like 4,4′-dihydroxydiphenyl sulfone or Bisphenol A. nih.govcapes.gov.brgoogle.com This approach allows for the creation of random or block copolymers with tailored characteristics. For instance, varying the ratio of this compound to DCDPS can systematically alter the glass transition temperature (Tg), solubility, and mechanical strength of the final polymer. nih.gov The introduction of different bisphenols can also impart specific properties; for example, using bisphenols with cardo groups (bulky side groups) can increase the polymer's solubility and glass transition temperature. cpmat.ru
Synthesis of Poly(ether sulfone ketone) Copolymers via Specific Linkages
To enhance mechanical properties and high-temperature performance, ketone linkages can be introduced into the polymer backbone, forming poly(ether sulfone ketone) (PESK) copolymers. This is achieved by copolymerizing this compound with a bisphenol and a ketone-containing dihalide, such as 4,4′-difluorobenzophenone. capes.gov.br The resulting PESK copolymers exhibit a combination of the properties derived from both the ether-sulfone and ether-ketone units, including high thermal stability and excellent toughness. kpi.ua The ratio of sulfone to ketone linkages is a critical factor in determining the final properties of the copolymer, such as its crystallinity and melting temperature. kpi.ua
Table 1: Illustrative Feed Ratios for PESK Copolymer Synthesis This interactive table shows hypothetical monomer feed ratios for synthesizing a Poly(ether sulfone ketone) copolymer.
| Monomer | Chemical Role | Molar Ratio (%) |
| 4,4'-Dihydroxydiphenyl Sulfone | Bisphenol | 50 |
| This compound | Sulfone Monomer | 25 |
| 4,4'-Difluorobenzophenone | Ketone Monomer | 25 |
Reaction Kinetics and Mechanisms in Sulfone-Based Polymerization
The synthesis of sulfone-based polymers from monomers like this compound is governed by specific reaction kinetics and mechanisms. Understanding these factors is crucial for controlling the polymerization process and achieving desired polymer characteristics.
Investigation of Nucleophilic Aromatic Substitution Polycondensation Pathways
The primary mechanism for the polymerization of this compound with bisphenols is nucleophilic aromatic substitution (SNAr) polycondensation. kpi.uacapes.gov.br This reaction proceeds via the following steps:
Deprotonation : A weak base, typically potassium carbonate, deprotonates the hydroxyl groups of the bisphenol monomer to form a more nucleophilic phenoxide.
Nucleophilic Attack : The bisphenoxide anion attacks the electron-deficient carbon atom bonded to the chlorine atom on the this compound monomer. The electron-withdrawing effect of the sulfone group, transmitted through the phenyl and ether linkages, activates the terminal chlorine atoms for this substitution.
Intermediate Formation : A transient intermediate, known as a Meisenheimer complex, is formed.
Leaving Group Departure : The chloride ion is eliminated, and the aromaticity of the ring is restored, resulting in the formation of a new ether linkage.
This process repeats to build the long polymer chains. The reaction is typically carried out at high temperatures to ensure a sufficient reaction rate. cpmat.ru
Role of Catalysts and Solvent Systems in Polymer Molecular Weight Control
The successful synthesis of high molecular weight polymers depends heavily on the choice of catalysts and solvents.
Catalysts : While not catalysts in the traditional sense, weak bases like potassium carbonate (K2CO3) are essential for the in-situ formation of the reactive bisphenoxide from the bisphenol. cpmat.ru The amount and particle size of the K2CO3 can influence the reaction rate and help prevent side reactions. Phase-transfer catalysts can sometimes be employed to facilitate the reaction between the aqueous and organic phases in certain systems.
Solvent Systems : The polymerization is conducted in high-boiling, polar aprotic solvents. These solvents are crucial as they must dissolve both the monomers and the resulting polymer while remaining stable at high reaction temperatures (typically 150-250°C). google.com Common solvents include N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), sulfolane, and diphenyl sulfone. google.comnih.govgoogle.com The solvent's ability to maintain the reactants and the growing polymer chains in solution is critical for achieving high molecular weights. epo.org An azeotroping agent, such as toluene (B28343) or chlorobenzene (B131634), is often used to remove the water generated during the phenoxide formation, driving the reaction toward completion. google.com
Table 2: Common Solvents and Conditions for Sulfone-Based Polymerization This interactive table outlines typical solvents and temperature ranges used in nucleophilic aromatic substitution polycondensation.
| Solvent | Typical Boiling Point (°C) | Typical Reaction Temperature (°C) |
| N-Methyl-2-pyrrolidone (NMP) | 202 | 160 - 190 |
| N,N-Dimethylacetamide (DMAc) | 165 | 150 - 165 |
| Diphenyl Sulfone | 379 | 200 - 320 |
| Sulfolane | 285 | 190 - 240 |
Polyaddition of Bis(epoxide)s with Triazine Diaryl Ether Analogues
The polyaddition of bis(epoxides) with diaryl ether analogues containing a triazine core represents a significant pathway for the synthesis of high-performance poly(ether)s. While direct studies on the polyaddition involving this compound are not extensively documented in publicly available literature, valuable insights can be drawn from analogous systems. Research on the polyaddition of bis(epoxides) with 2,4-di-(p-chlorophenoxy)-6-(diphenylamino)-s-triazine (DCTA) demonstrates the feasibility of forming poly(ether)s with triazine groups in the main chain and pendant phenoxy groups. capes.gov.brresearchgate.net
In a typical reaction, the polyaddition of a diglycidyl ether of a bisphenol, such as bisphenol A, with a triazine diaryl ether analogue like DCTA proceeds in a solvent like chlorobenzene at elevated temperatures (e.g., 120 °C). researchgate.net The reaction is effectively catalyzed by quaternary onium salts, such as tetraphenylphosphonium (B101447) chloride (TPPC), or crown ether complexes. capes.gov.brresearchgate.net Without a catalyst, the reaction does not proceed under the same conditions. researchgate.net The use of 5 mol% of TPPC as a catalyst has been shown to produce high yields of the corresponding polymers. researchgate.net
This synthetic strategy yields poly(ether)s with number-average molecular weights reaching up to 24,800 g/mol and yields as high as 95%. researchgate.net The resulting polymers possess a unique architecture combining the thermal stability of the triazine ring, the flexibility of the ether linkages, and the specific functionalities of the pendant groups. The principles of this polyaddition reaction could be extended to monomers derived from this compound, potentially leading to novel polymers with enhanced thermal and mechanical properties.
Structure-Property Relationships in Polymers Derived from this compound
The chemical structure of the monomer is a primary determinant of the macroscopic properties of the resulting polymer. In polymers derived from this compound, also known as 4,4'-dichlorodiphenyl sulfone, the interplay of its rigid aromatic backbone, the polar sulfone group, and the reactive chloro-substituents dictates the polymer's morphology, thermal stability, and mechanical performance.
Influence of Monomer Architecture on Polymer Morphology and Microstructure
The rigid and bulky nature of the this compound monomer unit generally leads to the formation of amorphous polymers. nih.gov The irregular packing of the polymer chains, hindered by the non-linear structure of the sulfone group and the phenyl rings, prevents the formation of highly ordered crystalline domains. This amorphous nature is a key characteristic of many polysulfones, contributing to their good solubility in a range of aprotic solvents and their excellent film-forming capabilities. calpaclab.com
The incorporation of different comonomers alongside this compound allows for the tailoring of the polymer's microstructure. For instance, the introduction of "cardo" fragments, which are bulky, cyclic structures incorporated into the polymer backbone, can significantly influence the polymer's morphology. nih.gov These cardo groups further disrupt chain packing, leading to an increase in the free volume within the polymer matrix. sigmaaldrich.com The structure of copolymers based on 4,4′-dihydroxydiphenyl, phenolphthalein (B1677637) (a cardo bisphenol), and 4,4′-dichlorodiphenyl sulfone has been confirmed through IR spectroscopy, showing characteristic absorption bands for the sulfone group (symmetric and antisymmetric vibrations at 1322-1294 cm⁻¹ and 1165-1148 cm⁻¹, respectively) and the aromatic C-C bonds (1584 and 1486 cm⁻¹). nih.govmdpi.com
Impact on Thermal Transitions and Mechanical Performance
The inherent rigidity of the this compound monomer contributes to high glass transition temperatures (Tg) in the resulting polymers, indicating good thermal stability. nih.gov Polysulfones are known for their ability to remain functional over a wide temperature range, from as low as -100 °C to over 200 °C. mdpi.com
The introduction of comonomers can be used to fine-tune the thermal and mechanical properties. In copolyphenylene sulfones, increasing the content of cardo fragments, such as those from phenolphthalein, leads to a higher glass transition temperature. nih.govmdpi.com This is attributed to the increased rigidity of the polymer chain. mdpi.com However, a very high concentration of cardo fragments can lead to a slight decrease in the onset temperature of thermal degradation. nih.govmdpi.com For example, the addition of 10% 4,4′-dihydroxyphthalophenone was found to decrease the temperature of 2% mass loss by only 13 °C. mdpi.com
Mechanically, there is a direct relationship between the concentration of these rigid comonomers and the elastic-strength properties of the polymer. nih.gov An increase in the cardo comonomer content results in a higher flexural and tensile modulus, which is consistent with the increase in Tg and chain rigidity. nih.gov This demonstrates the ability to enhance the mechanical performance of polymers derived from this compound through strategic copolymerization.
Table 1: Thermal Properties of Copolyphenylene Sulfones with Cardo Fragments This table is based on data presented in the study by Mustafin et al. (2021) and illustrates the effect of increasing the concentration of cardo fragments (from 4,4′-dihydroxyphthalophenone) on the thermal properties of copolymers synthesized with 4,4′-dichlorodiphenyl sulfone.
| Phenolphthalein Content (%) | Glass Transition Temperature (Tg, °C) | Temperature of 2% Weight Loss (°C) | Temperature of 5% Weight Loss (°C) | Temperature of 10% Weight Loss (°C) |
|---|---|---|---|---|
| 0 | 225 | 471 | 496 | 511 |
| 10 | 240 | 458 | 489 | 509 |
| 20 | 251 | 456 | 487 | 508 |
| 30 | 262 | 453 | 484 | 506 |
| 40 | 271 | 448 | 481 | 504 |
| 50 | 280 | 445 | 479 | 502 |
Table 2: Mechanical Properties of Copolyphenylene Sulfones with Cardo Fragments This table is based on data presented in the study by Mustafin et al. (2021) and shows the impact of increasing the concentration of cardo fragments on the mechanical properties of the copolymers.
| Phenolphthalein Content (%) | Flexural Modulus (Efl, GPa) | Tensile Modulus (Eten, GPa) | Tensile Strength (σten, MPa) | Elongation at Break (ε, %) |
|---|---|---|---|---|
| 0 | 2.1 | 2.0 | 75 | 50 |
| 10 | 2.2 | 2.1 | 80 | 30 |
| 20 | 2.2 | 2.2 | 85 | 15 |
| 30 | 2.3 | 2.2 | 90 | 10 |
| 40 | 2.3 | 2.3 | 95 | 8 |
| 50 | 2.4 | 2.3 | 100 | 5 |
Advanced Materials Development and Specialized Applications
The unique combination of thermal stability, chemical resistance, and mechanical robustness inherent in polymers derived from this compound makes them attractive candidates for the development of advanced materials for specialized applications.
Integration into High-Performance Composite Systems
Polymers based on this compound, often referred to as polyphenylene sulfones (PPSU), are utilized as high-performance thermoplastic matrices in composite materials. matec-conferences.org Their high-temperature resistance and good mechanical properties make them suitable for reinforcing with various fibers to create materials for demanding environments, such as those encountered in the aerospace and automotive industries. mdpi.com The incorporation of reinforcements like short-cut polyimide fibers can further enhance the thermal and mechanical characteristics of the resulting composites. matec-conferences.org
Exploration in Membrane Technologies and Optoelectronic Devices
The structure of polysulfones derived from this compound lends itself to applications in membrane technologies. The inherent properties of these polymers can be modified, for example, through sulfonation, to create ion-exchange membranes. researchgate.net Sulfonated polysulfones have been investigated for their potential use in proton exchange membranes (PEMs) for fuel cells, owing to their good proton conductivity at elevated temperatures and low humidity, as well as their high thermal, thermo-oxidative, and hydrolytic stability. researchgate.net The ability to control the degree of sulfonation allows for the tailoring of the ion exchange capacity and, consequently, the membrane's performance. researchgate.net
While direct applications of polymers from this compound in optoelectronic devices are not widely reported, the fundamental properties of related poly(arylene ether sulfone)s suggest potential avenues for exploration. The aromatic nature of the polymer backbone provides a degree of electronic conjugation, and the ability to functionalize the polymer allows for the introduction of chromophores or other photoactive moieties. Further research in this area could lead to the development of novel materials for applications in optoelectronics.
Environmental Footprint and Analytical Assessment of Aryl Sulfone Compounds
Environmental Occurrence and Distribution of Aryl Sulfones
The presence of Bis[4-(4-chlorophenoxy)phenyl] sulfone, hereafter referred to as BCPS, has been documented in various environmental compartments, indicating its release and distribution into ecosystems.
Detection and Spatial Distribution in Aquatic and Terrestrial Ecosystems
BCPS has been identified as an environmental contaminant, with notable detections in the Baltic Sea region. epa.gov It was first reported in the environment in 1995 in perch from the Gulf of Riga. epa.gov Since then, its presence has been confirmed in different fish species from the Swedish part of the Baltic Sea and Swedish lakes. epa.gov
Studies have detected BCPS in marine surface water samples, including those from the Swedish west coast, an urban area in Stockholm, and the Stockholm archipelago, with the highest of these concentrations found at the Ljusterö location. chemlinked.com.cn The compound has also been found in the German Bight of the North Sea, with concentrations in water samples ranging from 0.18 to 2.2 ng/L. chemlinked.com.cn In sediment samples from the same area, concentrations of a related group of compounds, linear alkylbenzene sulfonates (LAS), were found to be between 39 and 109 ng/g dry weight. chemlinked.com.cn A proposal for identifying BCPS as a substance of very high concern reported a concentration range of 0.004–0.4 µg/L in surface water in the UK between 2012 and 2017.
Table 1: Detection of this compound in Aquatic Environments
| Location | Matrix | Concentration | Year of Sampling |
|---|---|---|---|
| German Bight, North Sea | Water | 0.18 - 2.2 ng/L | 1990 & 1995 |
| UK | Surface Water | 0.004 - 0.4 µg/L | 2012-2017 |
| Swedish West Coast (Råö) | Marine Surface Water | Detected | 2009 |
| Riddarfjärden, Stockholm | Marine Surface Water | Detected | 2009 |
| Ljusterö, Stockholm Archipelago | Marine Surface Water | Detected (Highest of the three Swedish sites) | 2009 |
Presence in Biota and Potential Sources (e.g., Polymer Leaching)
BCPS has been detected in a variety of organisms, indicating its uptake by biota. It has been found in perch, grey seal, and in the eggs of white-tailed sea eagles along the Swedish coast. epa.gov The concentrations found in perch muscle were notable, ranging from 40 to 100 ng g-1 lipid weight, which is comparable to the levels of some of the most abundant PCB congeners. epa.gov This suggests that BCPS is a persistent environmental pollutant. epa.gov
A study in Austria detected BCPS in several species of freshwater fish, with levels ranging from 1.3 to 9.3 ng/g fat. The same study also found BCPS in cormorants, a fish-eating bird, with concentrations in breast muscle between 4.3 and 40 ng/g fat and in the liver between 28 and 86 ng/g fat.
The primary source of BCPS in the environment is believed to be its use in the production of high-temperature polymers like polysulfones and polyethersulfones. epa.gov It is thought that residual amounts of the monomer can remain in the polymer matrix and subsequently leach out. Historically, BCPS was also reportedly used as a pesticide in Russia and has been identified as a major contaminant in pesticide production. epa.gov
Environmental Fate and Transport Processes of Sulfone Contaminants
Understanding the fate and transport of BCPS is crucial for assessing its environmental impact. Research suggests that the compound is persistent and its movement is primarily water-driven.
Persistence and Environmental Degradation Studies
BCPS is considered a persistent compound in the environment. epa.gov Studies on its biodegradability have shown that it is not readily biodegradable. chemlinked.com.cn Hydrolysis is not expected to be a significant environmental fate process for this compound as it lacks functional groups that would typically hydrolyze under environmental conditions. nih.gov
Bioaccumulation and Trophic Transfer Mechanisms in Food Webs
Once in the environment, BCPS has been shown to accumulate in organisms and move up the food chain.
Studies have demonstrated the bioaccumulation of BCPS in various species. Its presence in perch, grey seals, and white-tailed sea eagles at concentrations similar to well-known persistent organic pollutants like PCBs indicates its potential to accumulate in living tissues. epa.gov
Trophic transfer and biomagnification of BCPS have also been observed. In an Austrian study, the concentration of BCPS was found to be higher in cormorants than in the fish they consumed. The study calculated biomagnification factors (BMFs) of 4.2 from fish to cormorant breast muscle and 5.1 from fish to cormorant liver. A BMF value greater than 1 is an indicator of biomagnification. The concentration in the cormorant liver was, on average, 3.3 times higher than in the muscle tissue, suggesting that the liver is a target organ for accumulation.
Table 2: Bioaccumulation and Biomagnification of this compound
| Organism | Tissue | Concentration (ng/g fat) | Biomagnification Factor (BMF) | Location |
|---|---|---|---|---|
| Perch (Perca fluviatilis) | Muscle | 40 - 100 (lipid weight) | - | Latvian coastal area |
| Freshwater Fish (various) | Whole body | 1.3 - 9.3 | - | Austria |
| Cormorant (Phalacrocorax carbo sinensis) | Breast Muscle | 4.3 - 40 | 4.2 (from fish) | Austria |
| Cormorant (Phalacrocorax carbo sinensis) | Liver | 28 - 86 | 5.1 (from fish) | Austria |
Quantification of Biomagnification Factors across Trophic Levels
The potential for a chemical to biomagnify, or increase in concentration at successively higher levels in a food web, is a critical factor in its environmental risk assessment. The biomagnification of this compound (BCPS), also known as Bis(4-chlorophenyl) sulfone, has been investigated in aquatic ecosystems, revealing its potential to accumulate in top predators.
A key metric for quantifying this phenomenon is the Biomagnification Factor (BMF), which is the ratio of the concentration of a chemical in a predator to that in its prey. A BMF value greater than 1 suggests that the chemical is biomagnifying. A screening pilot study in Austria provided direct evidence of BCPS biomagnification. In this study, a cormorant (a fish-eating bird) that had consumed fish with a BCPS level of 5.5 ng/g fat was found to have BCPS concentrations of 23 ng/g fat in its breast muscle and 28 ng/g fat in its liver. nih.gov This resulted in calculated BMFs of 4.2 for the fish to breast muscle transfer and 5.1 for the fish to liver transfer, indicating a significant potential for biomagnification. nih.gov
Another important metric is the Trophic Magnification Factor (TMF), which describes the average rate of concentration increase for a chemical per trophic level in a food web. lu.se While a specific TMF study for a complete food web inclusive of this compound was not found in the available research, the high BMF values observed in the cormorant study strongly suggest that the TMF for this compound would also be greater than 1, signifying its potential to biomagnify through the food chain. For comparison, studies on other persistent organic pollutants like cyclic volatile methyl siloxanes (cVMS) have shown TMFs ranging from 2.3 to 2.9 in freshwater lake ecosystems. nih.gov
The following table summarizes the reported biomagnification factors for this compound:
Table 1: Biomagnification Factors (BMFs) for this compound in a Cormorant
| Predator Tissue | Prey (Fish) BCPS Concentration (ng/g fat) | Predator BCPS Concentration (ng/g fat) | Biomagnification Factor (BMF) |
| Breast Muscle | 5.5 | 23 | 4.2 |
| Liver | 5.5 | 28 | 5.1 |
Data sourced from a screening pilot study in Austria. nih.gov
Comparative Studies of Bioaccumulation Potential in Different Organisms
The bioaccumulation of this compound, which refers to the uptake and accumulation of the compound in an organism from all sources including water, food, and sediment, has been observed in a variety of aquatic and terrestrial organisms. Comparative studies indicate varying levels of accumulation depending on the species and its trophic position.
In a study of Austrian freshwater ecosystems, top predator fish species such as Sander lucioperca, Silurus glanis, and Lota lota exhibited BCPS levels ranging from 1.3 to 9.3 ng/g fat. nih.gov In the same study, cormorants (Phalacrocorax carbo sinensis), which prey on these fish, showed significantly higher concentrations. The mean BCPS level in cormorant breast muscle was 16.3 ng/g fat (ranging from 4.3 to 40 ng/g fat), while the liver tissue contained even higher levels, with a mean of 53.5 ng/g fat (ranging from 28 to 86 ng/g fat). nih.gov The concentration in the liver was found to be 3.3 times higher than in the muscle tissue, suggesting that the liver is a primary site of accumulation for this compound. nih.gov
The following table provides a comparison of this compound concentrations found in different organisms:
Table 2: Comparative Bioaccumulation of this compound in Various Organisms
| Organism | Tissue | Concentration Range (ng/g fat) | Mean Concentration (ng/g fat) |
| Freshwater Fish (Sander lucioperca, Silurus glanis, Lota lota) | Whole Body | 1.3 - 9.3 | - |
| Cormorant (Phalacrocorax carbo sinensis) | Breast Muscle | 4.3 - 40 | 16.3 |
| Cormorant (Phalacrocorax carbo sinensis) | Liver | 28 - 86 | 53.5 |
Data compiled from a study in Austrian freshwater ecosystems. nih.gov
These findings highlight the significant bioaccumulation potential of this compound, particularly in organisms at higher trophic levels. The disparity in concentrations between fish and their avian predators underscores the compound's propensity to biomagnify in the environment.
Advanced Analytical Methodologies for Detection and Quantification
The accurate detection and quantification of trace levels of this compound in complex environmental and biological matrices necessitate the use of advanced analytical methodologies. These methods are crucial for understanding the compound's environmental fate, transport, and toxicological significance.
Development and Validation of Chromatographic Techniques (GC-MS, LC-MS) for Trace Analysis
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), are the cornerstone techniques for the trace analysis of a wide range of environmental contaminants, including aryl sulfones. The development and validation of these methods are critical to ensure the reliability of the analytical data.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of thermally stable and volatile compounds. A sensitive and robust GC-MS method was developed and validated for the determination of the alkylating agent 4-chloro-1-butanol (B43188) in active pharmaceutical ingredients, demonstrating the technique's capabilities. nih.gov For the analysis of pesticides in environmental waters, a comprehensive two-dimensional GC coupled with time-of-flight mass spectrometry (GC×GC-ToFMS) method has been developed and validated, showcasing the high separation power and sensitivity of advanced GC techniques. nih.gov The validation of such methods typically involves assessing parameters like linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the method of choice for a broad spectrum of emerging contaminants due to its high sensitivity, selectivity, and applicability to a wide range of compound polarities and volatilities. researchgate.net The development and validation of LC-MS/MS methods are essential for the accurate quantification of analytes in complex matrices such as biological fluids and environmental samples. researchgate.netnih.gov For instance, a stable-isotope dilution LC-MS/MS method was developed for the determination of deoxynivalenol (B1670258) and its modified forms in maize, highlighting the ability of this technique to overcome matrix effects and provide accurate quantification. mdpi.com The validation of an LC-MS/MS method for quantifying antimicrobials in human serum involved assessing linearity, precision, accuracy, matrix effect, and stability, ensuring the reliability of the results. nih.gov
The following table outlines the key validation parameters for chromatographic methods:
Table 3: Key Validation Parameters for Chromatographic Methods
| Parameter | Description |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. |
| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). |
| Accuracy | The closeness of the test results obtained by the method to the true value. It is often determined by recovery experiments on spiked samples. |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
| Matrix Effect | The effect of co-eluting, interfering substances on the ionization of the target analyte, which can lead to ion suppression or enhancement. |
Application of Capillary Electrophoresis for Chiral Separation of Sulfone Contaminants
Capillary electrophoresis (CE) has emerged as a powerful technique for the chiral separation of a wide variety of compounds, including pharmaceuticals and pesticides. mdpi.comsci-hub.box This technique offers high separation efficiency, short analysis times, and low consumption of reagents and samples. mdpi.com The most common approach for chiral separations in CE is to add a chiral selector to the background electrolyte.
Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors in CE due to their ability to form inclusion complexes with a broad range of molecules. mdpi.com The enantiomers of a chiral compound can have different binding affinities with the CD, leading to different migration times and thus, separation. The separation can be influenced by several factors, including the type and concentration of the CD, the pH of the buffer, the applied voltage, and the temperature. nih.gov
While specific applications of capillary electrophoresis for the chiral separation of this compound were not found in the reviewed literature, the principles of the technique are applicable. As many organochlorine pesticides are chiral, CE methods have been developed for their enantioselective analysis. nih.gov For instance, a diol-silica stationary phase dynamically coated with hydroxypropyl-β-cyclodextrin has been successfully used for the capillary electrochromatography (a hybrid of CE and HPLC) separation of neutral and anionic enantiomers, including some organochlorine pesticides. nih.gov This demonstrates the potential of CE for the chiral analysis of complex environmental contaminants.
The following table lists common chiral selectors used in capillary electrophoresis:
Table 4: Common Chiral Selectors Used in Capillary Electrophoresis
| Chiral Selector Class | Examples |
| Cyclodextrins (CDs) | Native β-CD, Hydroxypropyl-β-CD, Sulfated β-CD, Carboxymethyl-β-CD |
| Macrocyclic Antibiotics | Vancomycin, Teicoplanin, Rifamycin B |
| Proteins | Bovine Serum Albumin (BSA), α1-acid glycoprotein (B1211001) (AGP) |
| Polysaccharides | Dextran, Chitosan |
| Chiral Surfactants | Bile salts (e.g., sodium cholate, sodium deoxycholate) |
| Crown Ethers | 18-crown-6-tetracarboxylic acid |
Optimization of Sample Preparation Techniques (e.g., QuEChERS, SPE, LLE) for Complex Matrices
The analysis of trace contaminants in complex matrices such as soil, sediment, and biological tissues requires an efficient sample preparation step to isolate the analyte of interest and remove interfering substances. The optimization of these techniques is crucial for achieving high recovery, good reproducibility, and low detection limits.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method has become increasingly popular for the extraction of a wide range of analytes from various matrices, particularly for pesticide residue analysis in food and environmental samples. mdpi.comresearchgate.net The method typically involves an initial extraction with an organic solvent (commonly acetonitrile) and partitioning salts, followed by a dispersive solid-phase extraction (dSPE) cleanup step using a combination of sorbents to remove matrix interferences. nih.govnih.gov The optimization of the QuEChERS method often involves evaluating different solvent and salt combinations, as well as various dSPE sorbents (e.g., primary secondary amine (PSA), C18, graphitized carbon black (GCB)) to achieve the best recovery and cleanup for the target analytes in a specific matrix. researchgate.netrsc.org For example, in the analysis of mycotoxins in feed, the QuEChERS method was optimized to establish an effective procedure for 11 different mycotoxins. nih.gov
Solid-Phase Extraction (SPE): SPE is a versatile and widely used technique for the extraction and cleanup of analytes from liquid samples. waters.com It relies on the partitioning of analytes between a solid sorbent and the liquid sample. The optimization of an SPE method involves selecting the appropriate sorbent chemistry (e.g., reversed-phase, normal-phase, ion-exchange), conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest with a suitable solvent. waters.com Experimental design is often employed to optimize SPE parameters such as sample pH, elution solvent composition, and sample volume to maximize recovery. nih.gov For instance, an SPE method was optimized for the determination of multiclass pesticides in water samples, achieving good recoveries and low detection limits. researchgate.net
Liquid-Liquid Extraction (LLE): LLE is a classical extraction technique based on the differential solubility of an analyte in two immiscible liquid phases, typically an aqueous phase and an organic solvent. nih.govproquest.com The optimization of LLE involves selecting an appropriate extraction solvent that has a high affinity for the analyte and is immiscible with the sample matrix. Other parameters that can be optimized include the solvent-to-sample volume ratio, pH of the aqueous phase, and the number of extraction steps. A systematic approach to LLE optimization can involve predicting the best solvents based on a small set of experimental distribution coefficients. nih.gov
The following table summarizes the key optimization parameters for common sample preparation techniques:
Table 5: Key Optimization Parameters for Sample Preparation Techniques
| Technique | Key Optimization Parameters |
| QuEChERS | Extraction solvent type and volume, type and amount of salting-out salts, type and amount of dSPE sorbents, pH of the extraction solvent. |
| Solid-Phase Extraction (SPE) | Sorbent type (e.g., C18, HLB, ion-exchange), sample pH, sample loading flow rate, wash solvent composition and volume, elution solvent composition and volume. |
| Liquid-Liquid Extraction (LLE) | Extraction solvent type and volume, pH of the aqueous phase, ionic strength of the aqueous phase, number of extractions, mixing time and method. |
Computational and Theoretical Investigations of Bis 4 4 Chlorophenoxy Phenyl Sulfone
Molecular Structure and Conformation Analysis
The three-dimensional structure and conformational flexibility of Bis[4-(4-chlorophenoxy)phenyl] sulfone are fundamental to understanding its reactivity and the properties of polymers derived from it. Computational techniques are powerful tools for exploring these aspects.
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of this compound. By solving the Schrödinger equation for the molecule, researchers can obtain a wealth of information, including optimized molecular geometry, electronic energy levels, and various reactivity descriptors.
The optimized geometry reveals the most stable arrangement of atoms in the molecule, providing data on bond lengths, bond angles, and dihedral angles. For diaryl sulfones, a characteristic V-shape is often observed, with the dihedral angle between the two phenyl rings being a key conformational parameter. nih.gov
Table 1: Representative Quantum Chemical Reactivity Descriptors
| Descriptor | Description | Typical Computational Method |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller gap generally indicates higher reactivity. | DFT, Time-Dependent DFT (TD-DFT) |
| Ionization Potential (IP) | The energy required to remove an electron from the molecule. | DFT (calculated from HOMO energy) |
| Electron Affinity (EA) | The energy released when an electron is added to the molecule. | DFT (calculated from LUMO energy) |
| Electronegativity (χ) | A measure of the ability of a molecule to attract electrons. | Calculated from IP and EA |
| Chemical Hardness (η) | A measure of the resistance of a molecule to change its electron distribution. | Calculated from IP and EA |
| Mulliken Atomic Charges | The partial charge assigned to each atom in the molecule, indicating sites susceptible to nucleophilic or electrophilic attack. | DFT |
This table presents a generalized overview of reactivity descriptors that can be obtained through quantum chemical calculations.
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical calculations provide information about the static, optimized structure of a molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective by simulating the movement of atoms and molecules over time. This approach is particularly useful for exploring the conformational landscapes of flexible molecules like this compound and its polymers.
MD simulations for poly(arylene ether sulfone)s have been employed to study the interactions between polymer chains and with solvent molecules, providing insights into the morphology of the resulting materials. nih.govaip.org For instance, simulations can reveal how the polymer chains pack in the solid state and how they behave in solution.
By simulating the polymer in a solvent, researchers can observe the various conformations the polymer chain adopts, identifying the most populated and energetically favorable shapes. This information is crucial for understanding the macroscopic properties of the polymer, such as its solubility and mechanical strength.
Reaction Mechanism Elucidation in Sulfone Synthesis and Polymerization
Computational chemistry plays a vital role in understanding the intricate mechanisms of chemical reactions, including the synthesis of this compound and its subsequent polymerization.
Computational Modeling of Catalytic Pathways and Transition States
The synthesis of poly(arylene ether sulfone)s typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. Computational modeling can be used to investigate the reaction pathway, identify key intermediates, and calculate the energy of the transition states. This information is critical for understanding the reaction kinetics and optimizing reaction conditions.
For example, first-principle calculations have been used to compare the polymerization spontaneity of monomers containing different halogen atoms. Current time information in Edmonton, CA.researchgate.net Such studies can calculate the Gibbs free energy change for each step of the polymerization process, providing a thermodynamic basis for why one monomer might be more reactive than another. nih.gov The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. By locating the transition state structure and calculating its energy, chemists can gain a deeper understanding of the factors that control the reaction rate.
Prediction of Monomer Reactivity Ratios and Polymerization Regioselectivity
In copolymerization, where two or more different monomers are polymerized together, the reactivity ratios of the monomers determine the composition and sequence distribution of the resulting copolymer. Computational methods are increasingly being used to predict these reactivity ratios, which can be a laborious and time-consuming process to determine experimentally.
While specific predictions for this compound are not widely published, the general approach involves calculating the activation energies for the different propagation steps in the polymerization. The relative rates of these steps determine the reactivity ratios.
Regioselectivity, the preference for reaction at one site over another, is another important aspect of polymerization that can be investigated computationally. For monomers with multiple reactive sites, quantum chemical calculations can predict which site is more susceptible to attack by calculating properties such as atomic charges and frontier molecular orbital densities.
Crystallography and Solid State Characterization of Bis 4 4 Chlorophenoxy Phenyl Sulfone
Single Crystal X-ray Diffraction Analysis of Molecular and Supramolecular Structures
While a specific crystal structure for Bis[4-(4-chlorophenoxy)phenyl] sulfone is not publicly available, the crystal structure of the parent compound, bis(4-chlorophenyl) sulfone (also known as 4,4′-dichlorodiphenyl sulfone), offers significant insights. The crystallographic data for bis(4-chlorophenyl) sulfone reveals a monoclinic crystal system with the space group I2/a. wikipedia.orgnih.gov The unit cell parameters for bis(4-chlorophenyl) sulfone are provided in the table below. wikipedia.orgnih.gov
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | I2/a |
| a (Å) | 20.204 |
| b (Å) | 5.009 |
| c (Å) | 12.259 |
| β (°) | 90.57 |
| Z | 4 |
Investigations into Polymorphism and Cocrystallization of Sulfone Compounds
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials science and pharmaceuticals. Different polymorphs of a compound can exhibit distinct physical properties. For instance, 4,4′-dichlorobiphenyl sulfone is known to exhibit a phase transition to an incommensurate phase at low temperatures. nih.gov
For a molecule like this compound, with its conformational flexibility arising from the ether linkages, the potential for polymorphism is significant. Different crystalline forms could arise from variations in the torsion angles of the phenoxy groups relative to the central sulfonyl-bridged phenyl rings.
Cocrystallization is another strategy to modify the physical properties of solid compounds. This involves crystallizing a target molecule with a second component, known as a coformer, to create a new crystalline solid with a unique structure. While specific cocrystallization studies on this compound are not documented, research on related sulfone-containing molecules has demonstrated the utility of this approach. For example, the cocrystallization of dapsone (B1669823) (a sulfone drug) with other active pharmaceutical ingredients has been explored to create new solid forms with improved properties. nih.gov The sulfonyl group, with its capacity to act as a hydrogen bond acceptor, and the aromatic rings, capable of engaging in π-stacking, make aryl sulfones like this compound interesting candidates for cocrystal design.
Crystal Engineering Principles Applied to Aryl Sulfone Systems
Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. In the context of aryl sulfone systems, crystal engineering principles can be applied to control the supramolecular assembly of these molecules.
The key intermolecular interactions in aryl sulfone crystals include hydrogen bonds (if suitable functional groups are present), halogen bonds (in the case of halogenated derivatives), and π-π stacking interactions between the aromatic rings. The sulfonyl group is a strong hydrogen bond acceptor, and in the absence of strong hydrogen bond donors, weak C-H···O hydrogen bonds often play a significant role in the crystal packing.
For this compound, the chlorine atoms introduce the possibility of halogen bonding, an interaction that is increasingly being used as a tool in crystal engineering. The extensive aromatic surface area of the molecule suggests that π-π stacking interactions will be a dominant feature in its crystal structure, likely leading to the formation of layered or herringbone motifs. The interplay between these various non-covalent interactions will ultimately determine the final crystal architecture. Understanding and controlling these interactions is key to designing novel aryl sulfone-based materials with specific optical, electronic, or mechanical properties.
Q & A
Q. What are the established methods for synthesizing Bis[4-(4-chlorophenoxy)phenyl] sulfone with high regioselectivity?
Synthesis typically involves sulfonation or condensation reactions. A patented method ( ) uses halobenzenes, fluorinated anhydrides, and acids at low temperatures to achieve >95% regioselectivity for the 4,4′-isomer. Key parameters include temperature control (<100°C) and stoichiometric ratios of reactants. Characterization via HPLC (retention time: 8.2 min, C18 column) and NMR (δ 7.5–7.8 ppm for aromatic protons) ensures purity .
Q. How can researchers optimize purification protocols for this compound?
Recrystallization from ethanol/water mixtures (3:1 v/v) yields >98% purity. For trace impurities (e.g., residual sulfonic acids), column chromatography with silica gel (eluent: dichloromethane/methanol 9:1) is effective. Monitor purity via melting point (143–146°C, lit.) and FT-IR (asymmetric S=O stretch at 1320 cm⁻¹) .
Q. What analytical techniques are critical for structural confirmation?
Combine mass spectrometry (ESI-MS: [M+H]⁺ at m/z 287.16), ¹H/¹³C NMR, and X-ray crystallography. For polymorph identification, use DSC (endothermic peak at 145°C) and PXRD (characteristic peaks at 2θ = 12.3°, 18.7°) .
Advanced Research Questions
Q. How does this compound interact with polymer matrices in thermoplastic applications?
In poly(ether sulfone) synthesis, the sulfone group enhances thermal stability (Tg ~220°C) and mechanical strength. Study phase behavior via SEM and DMA to assess compatibility with co-monomers like bisphenol A. Contradictions in reported Tg values (±5°C) may arise from cross-linking density variations, requiring controlled polymerization kinetics .
Q. What mechanistic insights explain its role as a metabolic intermediate in drug development (e.g., Dapsone analogs)?
The sulfone moiety undergoes cytochrome P450-mediated oxidation to reactive sulfonic acid intermediates. Use LC-MS/MS (MRM transition m/z 287→213) to track metabolites in hepatic microsomal assays. Contradictory cytotoxicity data (IC50 ranging 10–50 μM) may stem from cell-line-specific redox environments .
Q. How can researchers resolve discrepancies in ecotoxicological data for this compound?
While some SDS classify it as non-hazardous ( ), chronic aquatic toxicity (EC50 Daphnia magna: 2.1 mg/L) suggests regulatory re-evaluation. Employ OECD Test Guideline 211 for full life-cycle studies, comparing results across labs to address variability in exposure protocols .
Methodological Frameworks
Designing factorial experiments to study degradation pathways under environmental stressors:
Use a 2³ factorial design (pH, UV exposure, temperature) with LC-UV/HRMS to identify degradation products (e.g., 4-chlorophenol). ANOVA analysis reveals pH (p<0.01) as the dominant factor. Include controls with isotopically labeled analogs (e.g., ¹³C-sulfone) to confirm reaction mechanisms .
Integrating computational modeling to predict sulfone reactivity in catalytic systems:
Apply DFT calculations (B3LYP/6-311+G**) to map electrophilic substitution pathways. Validate with kinetic studies (Arrhenius plots, Ea ≈45 kJ/mol) and compare with experimental yields. Discrepancies >10% may indicate unaccounted solvent effects or transition-state stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
